O-t-Butyl N-Carboxybenzyl Lysinonorlecine N''-Boc Cyclo-O',N'-diphenylethane N''-Boc
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Overview
Description
O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc is a complex organic compound with the molecular formula C43H57N3O9 and a molecular weight of 759.93 g/mol . It is typically found as a light yellow solid and is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate . This compound is an intermediate in the synthesis of (2S,2’S,5S)-5-Hydroxy Lysinonorleucine, which is one of the stereoisomers of 5-Hydroxylysinonorleucine .
Preparation Methods
The synthesis of O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc involves multiple steps and specific reaction conditions. The synthetic route typically includes the protection of functional groups, coupling reactions, and deprotection steps. The compound is synthesized through the following steps :
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Cyclization: The intermediate compounds undergo cyclization to form the desired cyclic structure.
Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.
Chemical Reactions Analysis
O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and stereoisomers.
Biology: The compound is studied for its potential role in biological processes, such as collagen cross-linking.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc involves its interaction with specific molecular targets and pathways. The compound is known to participate in the formation of reduced collagen cross-links, which are important in maintaining the structural integrity of tissues . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc can be compared with other similar compounds, such as:
(2S,2’S,5S)-5-Hydroxy Lysinonorleucine: A stereoisomer of 5-Hydroxylysinonorleucine, which is involved in collagen cross-linking.
N-Boc-Lysinonorleucine: A related compound with similar protective groups and functional properties.
Cyclo-O’,N’-diphenylethane derivatives: Compounds with similar cyclic structures and functional groups.
The uniqueness of O-t-Butyl N-Carboxybenzyl Lysinonorlecine N’‘-Boc Cyclo-O’,N’-diphenylethane N’'-Boc lies in its specific combination of functional groups and its role as an intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
869111-59-1 |
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Molecular Formula |
C₄₃H₅₇N₃O₉ |
Molecular Weight |
759.93 |
Synonyms |
(3S,5S,6R)-tert-Butyl 3-((S)-4-(((S)-5-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexyl)amino)-3-hydroxybutyl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate; (3S,5S,6R)-3-[(3S)-4-[[(5S)-6-(1,1-Dimethylethoxy)-6-oxo-5-[[(phenylmethoxy)carbonyl]ami |
Origin of Product |
United States |
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